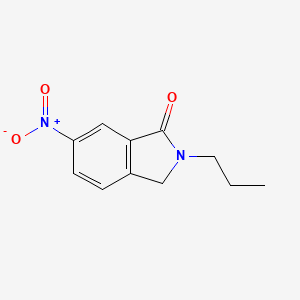

6-Nitro-2-propylisoindolin-1-one

Description

Significance of Isoindolinone Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry Research

The isoindolin-1-one (B1195906) framework, a benzo-fused γ-lactam, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.gov This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a remarkable diversity of biological activities. nih.govnih.gov The significance of the isoindolinone core lies in its versatile three-dimensional structure, which allows for the introduction of various substituents, leading to a broad range of pharmacological properties.

Historically, isoindolinone derivatives have been investigated and developed for numerous therapeutic applications. These include treatments for central nervous system (CNS) diseases, cancer, and inflammatory conditions. organic-chemistry.org For instance, certain isoindolinone-containing compounds have been explored as antihypertensive, antipsychotic, anti-inflammatory, and anesthetic agents. researchgate.net Furthermore, this class of molecules has demonstrated antiviral, antimicrobial, and anxiolytic activities. researchgate.netorganic-chemistry.org

The 3-hydroxyisoindolinone framework is a particularly important and versatile structure for the synthesis of natural products and pharmaceutical compounds. nih.gov The ability to modify the isoindolinone core at various positions has allowed chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules. Recent synthetic methodologies have focused on creating diverse libraries of substituted isoindolinones to explore their potential as novel therapeutic agents. researchgate.netbldpharm.com The development of new catalytic methods, including C-H activation and cross-coupling reactions, has further expanded the accessibility and diversity of these scaffolds. researchgate.net

The broad and potent biological activities of isoindolinone derivatives have solidified their importance in modern drug discovery. researchgate.netorganic-chemistry.org Their structural versatility and amenability to chemical modification continue to make them attractive starting points for the design and synthesis of new drugs. nih.govwikipedia.org

Overview of Nitrated Organic Compounds in Modern Organic Synthesis and Biological Applications

Nitrated organic compounds, characterized by the presence of one or more nitro groups (-NO2), are of fundamental importance in both organic synthesis and medicinal chemistry. google.comharvard.edu The nitro group is a strong electron-withdrawing group, a property that significantly influences the reactivity of the molecule to which it is attached. google.com This electronic effect is exploited in a wide range of organic reactions, making nitro compounds valuable intermediates in the synthesis of complex molecules. researchgate.net

In organic synthesis, the nitro group serves as a versatile functional handle that can be transformed into a variety of other functional groups. researchgate.net For example, the reduction of a nitro group to an amine is a common and crucial transformation in the synthesis of many pharmaceuticals and other biologically active molecules. Furthermore, the activating effect of the nitro group facilitates nucleophilic substitution and other reactions, enabling the construction of complex molecular architectures. researchgate.net

From a medicinal chemistry perspective, the nitro group is a key component in numerous therapeutic agents. google.com Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, antineoplastic, antihypertensive, and antiparasitic effects. google.com The biological activity of many nitro compounds is linked to their bioreductive activation. In some cases, the reduction of the nitro group within cells can lead to the formation of reactive intermediates that are toxic to pathogens or cancer cells. google.com

It is important to note that the nitro group can be considered both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group associated with toxicity). google.com Therefore, the design of nitro-containing drugs requires a careful balance to maximize therapeutic efficacy while minimizing potential adverse effects. google.com Despite these challenges, the unique properties of the nitro group continue to make it a valuable tool in the development of new medicines.

Scope and Research Objectives Pertaining to 6-Nitro-2-propylisoindolin-1-one

As with its genesis, there are no specific, publicly documented research objectives for 6-Nitro-2-propylisoindolin-1-one. Any research program focused on this compound would likely encompass the following general objectives, based on the established research trends for novel isoindolinone and nitro-containing compounds:

Synthesis and Characterization: The primary objective would be the development of an efficient and scalable synthetic route to 6-Nitro-2-propylisoindolin-1-one, followed by its full spectroscopic characterization.

Biological Screening: A broad-based biological screening campaign would likely be undertaken to identify any potential therapeutic activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and other relevant biological effects, given the known activities of the parent scaffolds.

Structure-Activity Relationship (SAR) Studies: Following any identified biological "hits," further chemical modifications would be made to the 6-Nitro-2-propylisoindolin-1-one structure to understand the relationship between its chemical features and its biological activity. This would involve synthesizing analogs with variations in the substitution pattern on the aromatic ring, alterations to the N-alkyl group, and modifications of the nitro group.

Mechanism of Action Studies: For any confirmed biological activity, further research would aim to elucidate the specific molecular mechanism by which 6-Nitro-2-propylisoindolin-1-one exerts its effects.

Interactive Data Tables

Table 1: Examples of Biologically Active Isoindolinone Derivatives

| Compound Name | Biological Activity | Reference(s) |

| Lenalidomide | Anticancer | researchgate.net |

| Pagoclone | Anxiolytic | researchgate.net |

| Pazinaclone | Anxiolytic | researchgate.net |

| Chlorthalidone | Antihypertensive | nih.gov |

| Corollosporine | Antibacterial | nih.gov |

Table 2: Applications of Nitro Compounds in Medicinal Chemistry

| Compound Class | Therapeutic Application | Reference(s) |

| Nitroimidazoles | Antibacterial, Antiparasitic | google.com |

| Nitrofurans | Antibacterial | google.com |

| Nitrated NSAIDs | Anti-inflammatory | google.com |

| Nitro-containing compounds | Antineoplastic | google.com |

| Nitro-containing compounds | Antihypertensive | google.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

6-nitro-2-propyl-3H-isoindol-1-one |

InChI |

InChI=1S/C11H12N2O3/c1-2-5-12-7-8-3-4-9(13(15)16)6-10(8)11(12)14/h3-4,6H,2,5,7H2,1H3 |

InChI Key |

MAVFWJKLIZPTRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

**synthetic Methodologies and Chemical Transformations of 6 Nitro 2 Propylisoindolin 1 One**

Retrosynthetic Analysis and Strategic Disconnections for 6-Nitro-2-propylisoindolin-1-one

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. ias.ac.in For 6-nitro-2-propylisoindolin-1-one, the key structural features to consider are the isoindolinone core, the N-propyl substituent, and the nitro group on the aromatic ring.

A primary disconnection strategy involves breaking the N-C(1) bond of the lactam ring. This leads back to a 2-formyl-5-nitrobenzoic acid derivative and propylamine. This approach is logical as the formation of the lactam ring through amidation and subsequent cyclization is a common and reliable reaction.

Another strategic disconnection can be made at the C(1)-C(7a) bond, which would conceptually lead to a substituted benzamide (B126) precursor. The final ring closure could then be achieved through an intramolecular C-H activation or a similar cyclization strategy.

Established Synthetic Routes for 6-Nitro-2-propylisoindolin-1-one

The synthesis of isoindolinones often involves multi-step sequences that require careful optimization of reaction conditions to achieve high yields and purity. A common approach involves the reaction of a substituted 2-formylbenzoic acid with a primary amine, followed by a reduction and cyclization sequence. For 6-nitro-2-propylisoindolin-1-one, this would typically start from 2-formyl-5-nitrobenzoic acid and propylamine.

The optimization of reaction conditions is crucial for the success of these multi-step syntheses. researchgate.net Factors such as solvent, temperature, reaction time, and the choice of reagents and catalysts can significantly influence the outcome. For instance, in the reductive amination and cyclization sequence, the choice of reducing agent is critical to selectively reduce the imine intermediate without affecting the nitro group.

The table below outlines a hypothetical multi-step synthesis, highlighting the types of reactions and conditions that would need to be optimized.

| Step | Reaction Type | Reactants | Key Conditions to Optimize |

| 1 | Imine Formation | 2-formyl-5-nitrobenzoic acid, propylamine | Solvent, temperature, removal of water |

| 2 | Reductive Amination | Imine intermediate, reducing agent (e.g., NaBH4, H2/Pd) | Choice of reducing agent, stoichiometry, temperature |

| 3 | Lactamization | Amino acid intermediate | Dehydrating agent, temperature, solvent |

Recent advances in organic synthesis have led to the development of novel catalytic methods for constructing the isoindolinone scaffold. researchgate.net Transition metal-catalyzed reactions, such as those involving palladium, rhodium, and copper, have proven to be powerful tools for C-H activation and annulation reactions. mdpi.com These methods can offer more direct and atom-economical routes to isoindolinones. researchgate.net For example, a palladium-catalyzed C-H carbonylation of a suitably substituted benzylamine (B48309) could potentially be adapted for the synthesis of 6-nitro-2-propylisoindolin-1-one. organic-chemistry.org

Organocatalysis has also emerged as a valuable strategy. mdpi.com Chiral organocatalysts can be employed to synthesize enantiomerically enriched isoindolinones, which is particularly important for pharmaceutical applications. nih.gov A tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones/esters in the presence of a fluorous phosphine (B1218219) organocatalyst has been developed for the synthesis of various isoindolinones. rsc.org

The table below summarizes some novel catalytic approaches that could be explored for the synthesis of 6-nitro-2-propylisoindolin-1-one.

| Catalytic System | Reaction Type | Potential Starting Materials | Advantages |

| Palladium(II) Acetate/Ligand | C-H Carbonylation | 2-methyl-4-nitro-N-propylbenzylamine | High atom economy, direct functionalization |

| Rhodium(III) Complex | C-H Activation/Annulation | N-methoxy-4-nitrobenzamide, propyne | High regioselectivity, mild conditions |

| Chiral Phosphoric Acid | Asymmetric Aza-Henry/Lactamization | 2-formyl-5-nitrobenzaldehyde, nitromethane, propylamine | Access to chiral isoindolinones |

| Fluorous Phosphine | Tandem Reaction | 2-cyano-5-nitrobenzaldehyde, vinyl ketones | Recyclable catalyst, green solvents rsc.org |

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. jddhs.com This involves the use of safer solvents, renewable starting materials, and energy-efficient processes. jddhs.comunibo.it

For the synthesis of isoindolinone derivatives, several green approaches have been reported. One strategy involves using water as a solvent, which is a significant improvement over hazardous organic solvents. researchgate.net Multi-component reactions (MCRs) are also a key aspect of green chemistry as they allow for the formation of complex molecules from simple starting materials in a single step, thus increasing atom economy. researchgate.net

An example of a green synthetic route is the three-component reaction of a 2-formyl benzoic acid, an amine, and another component in water, without the need for a catalyst. researchgate.net The development of catalytic systems that can operate under mild, environmentally benign conditions is also a major focus. rsc.orgnih.gov For instance, the use of recyclable catalysts and solvents can significantly reduce waste. rsc.org

The application of these principles to the synthesis of 6-nitro-2-propylisoindolin-1-one could involve:

Utilizing a water-based solvent system.

Designing a one-pot, multi-component reaction to assemble the molecule.

Employing a recyclable catalyst to minimize waste. rsc.org

Derivatization Strategies and Analogue Synthesis Based on the 6-Nitro-2-propylisoindolin-1-one Core

The 6-nitro-2-propylisoindolin-1-one core serves as a versatile scaffold for the synthesis of a wide range of analogues. Derivatization can be achieved by modifying the N-propyl group, the aromatic ring, or the nitro group itself. These modifications can be used to explore structure-activity relationships and to optimize the properties of the molecule for specific applications.

The isoindolinone core can act as a Michael donor in the presence of a suitable catalyst, allowing for the introduction of substituents at the C-3 position. nih.gov This provides a convenient method for constructing 3,3-disubstituted isoindolinones. nih.gov

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, making it a key handle for derivatization. researchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. researchgate.net

The most common transformation of an aromatic nitro group is its reduction to an amine. orgoreview.com This can be achieved using a variety of reducing agents, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. commonorganicchemistry.com For example, catalytic hydrogenation with palladium on carbon (Pd/C) is a very effective method, but it can also reduce other functional groups. commonorganicchemistry.com Milder reducing agents, such as tin(II) chloride or iron in acidic media, can be used for more selective reductions. commonorganicchemistry.comyoutube.com

Once the nitro group is reduced to an amine, a wide range of further derivatizations become possible. The resulting amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings. This opens up a vast chemical space for the synthesis of new analogues based on the 6-amino-2-propylisoindolin-1-one (B11908681) scaffold.

The nitro group can also be a precursor for other functional groups through different reaction pathways. For instance, under certain conditions, it can be converted to a hydroxylamine (B1172632) or an azo compound. wikipedia.org The nitro group itself can also participate in covalent interactions with biological targets, acting as a masked electrophile. nih.gov

The table below outlines some common chemical modifications of the nitro group and the potential products.

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | H₂, Pd/C | Amine (-NH₂) |

| Reduction | SnCl₂, HCl | Amine (-NH₂) youtube.com |

| Reduction | Fe, CH₃COOH | Amine (-NH₂) |

| Reduction | Na₂S₂O₄ | Amine (-NH₂) |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (-NHOH) wikipedia.org |

| Diazotization/Substitution | 1. NaNO₂, HCl 2. CuX | Halogen (-F, -Cl, -Br, -I) |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻) | Alkoxy (-OR) |

These derivatization strategies highlight the synthetic utility of the nitro group in expanding the chemical diversity of the 6-nitro-2-propylisoindolin-1-one core.

Transformations Involving the Propyl Chain

The N-propyl group of 6-nitro-2-propylisoindolin-1-one offers several sites for chemical modification, primarily through C-H activation strategies. These methods allow for the introduction of new functional groups, enabling the synthesis of a diverse range of derivatives.

Palladium-Catalyzed C(sp³)–H Activation:

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the functionalization of unactivated C(sp³)–H bonds in aliphatic chains. nih.govnih.govacs.orgacs.org For N-alkyl amides, including lactams, this approach can be used to introduce aryl, alkyl, or other functional groups at the β or γ positions of the alkyl chain. The reaction typically proceeds via a cyclometalated intermediate, where the amide oxygen acts as a directing group.

While specific examples for 6-nitro-2-propylisoindolin-1-one are not available, studies on similar N-alkyl amides demonstrate the feasibility of such transformations. For instance, palladium-catalyzed β-C(sp³)–H arylation of aliphatic amides has been achieved using arylboronic acids as the coupling partners. A proposed catalytic cycle for such a reaction is depicted below.

Table 1: Potential C-H Functionalization Reactions of the N-Propyl Chain

| Position | Reagent/Catalyst System | Potential Product | Reference |

| β or γ | Arylboronic acid / Pd catalyst | Arylated N-propylisoindolinone | acs.org |

| β or γ | Alkene / Pd catalyst | Alkenylated N-propylisoindolinone | acs.org |

| β | N-Fluorobenzenesulfonimide (NFSI) / Pd catalyst | Fluorinated N-propylisoindolinone | nih.gov |

It is important to note that the electronic nature of the 6-nitroisoindolinone ring could influence the efficiency and regioselectivity of these C-H activation reactions.

Modifications of the Isoindolinone Ring System

The isoindolinone ring, particularly with the activating nitro group, is susceptible to a variety of chemical transformations. These modifications can involve the lactam carbonyl, the aromatic ring, or the nitro group itself.

Reduction of the Nitro Group:

The nitro group is a versatile functional handle that can be readily reduced to an amino group. This transformation opens up a vast array of subsequent derivatization possibilities, such as diazotization followed by Sandmeyer reactions or amide bond formation. Common reducing agents for nitroarenes include metals like tin, iron, or zinc in acidic media, or catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.netmdpi-res.comnih.gov

Nucleophilic Aromatic Substitution (SNA_r):

The electron-withdrawing nature of the nitro group, combined with the carbonyl group of the lactam, activates the aromatic ring for nucleophilic aromatic substitution. researchgate.netnih.govyoutube.com While the nitro group itself can be displaced under certain conditions, more commonly, other leaving groups on the aromatic ring would be substituted. In the case of 6-nitro-2-propylisoindolin-1-one, if a suitable leaving group were present at an ortho or para position relative to the nitro group, it could be displaced by various nucleophiles.

Studies on related nitro-heterocyclic systems, such as nitroimidazoles, have shown that the nitro group can be displaced by carbon nucleophiles in the absence of other leaving groups, particularly when the ring is sufficiently activated. nih.gov

Table 2: Potential Modifications of the 6-Nitroisoindolinone Ring System

| Reaction Type | Reagent/Conditions | Potential Product | Reference |

| Nitro Reduction | H₂, Pd/C or Sn/HCl | 6-Amino-2-propylisoindolin-1-one | researchgate.netnih.gov |

| Nucleophilic Aromatic Substitution (of a hypothetical leaving group) | Various Nucleophiles (e.g., alkoxides, amines) | Substituted isoindolinone | researchgate.netyoutube.com |

| Nitro Group Displacement | Strong nucleophiles / specific conditions | 6-Substituted-2-propylisoindolin-1-one | nih.gov |

Mechanistic Studies of Key Synthetic Reactions Employed in 6-Nitro-2-propylisoindolin-1-one Production

The synthesis of 6-nitro-2-propylisoindolin-1-one would likely involve two key transformations: the N-alkylation of a pre-formed 6-nitroisoindolin-1-one (B12580) and the nitration of 2-propylisoindolin-1-one.

Mechanism of N-Alkylation:

The N-alkylation of amides and lactams is a fundamental transformation in organic synthesis. For the preparation of 6-nitro-2-propylisoindolin-1-one from 6-nitroisoindolin-1-one and a propyl halide, the reaction would likely proceed via a nucleophilic substitution mechanism. The amide nitrogen of the isoindolinone is typically deprotonated with a base to form a more nucleophilic amidate anion, which then attacks the electrophilic carbon of the propyl halide.

Recent advances have also led to catalytic N-alkylation methods that proceed under milder conditions. For instance, ruthenium-catalyzed N-alkylation of amides with alcohols proceeds via a "borrowing hydrogen" mechanism. nih.gov In this process, the alcohol is first oxidized to an aldehyde, which then undergoes condensation with the amide to form an enamine intermediate. Subsequent reduction of the enamine by the metal hydride, formed during the initial oxidation, yields the N-alkylated product.

Mechanism of Nitration:

The introduction of the nitro group onto the aromatic ring of 2-propylisoindolin-1-one would be achieved through electrophilic aromatic substitution. The mechanism of nitration typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The aromatic ring of the isoindolinone then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Finally, a weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the 6-nitro product. The directing effect of the existing substituents on the isoindolinone ring would favor nitration at the 6-position.

Mechanism of Palladium-Catalyzed C-H Activation:

As discussed in section 2.3.2, the functionalization of the N-propyl chain can be achieved via palladium-catalyzed C-H activation. The mechanism of these reactions is complex and can vary depending on the specific catalyst and substrates used. A generally accepted mechanism for β-C(sp³)–H arylation involves the coordination of the palladium catalyst to the amide directing group, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active palladium catalyst. nih.govacs.orgacs.orgsyr.edu Computational studies have been instrumental in elucidating the intricate details of these catalytic cycles. acs.org

**advanced Structural Elucidation and Theoretical Chemical Analysis of 6 Nitro 2 Propylisoindolin 1 One**

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy offers a powerful suite of tools for the detailed structural investigation of organic molecules. By examining the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide a wealth of information regarding the connectivity, chemical environment, and functional groups present in 6-Nitro-2-propylisoindolin-1-one.

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the complete assignment of proton (¹H) and carbon (¹³C) signals of 6-Nitro-2-propylisoindolin-1-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would be expected to show signals for the three protons on the benzene (B151609) ring. Due to the electron-withdrawing nature of the nitro group, the proton at the C5 position would likely appear as a doublet at a downfield chemical shift. The protons at C4 and C7 would also exhibit distinct splitting patterns, influenced by their coupling to each other. The propyl group attached to the nitrogen atom would show characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group directly attached to the nitrogen. The two protons of the methylene group at the C3 position of the isoindolinone core would likely appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam ring would be expected to resonate at a significantly downfield chemical shift. The carbon atom attached to the nitro group (C6) would also be deshielded. The remaining aromatic carbons would appear in the typical aromatic region, and their specific shifts can be predicted based on substituent effects. The three carbons of the propyl group and the methylene carbon of the isoindolinone ring would be observed in the aliphatic region of the spectrum.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the spin-spin coupling relationships between protons, confirming the connectivity within the aromatic ring and the propyl chain. For instance, cross-peaks would be observed between the protons at C4 and C5, and between the protons of the adjacent methylene groups in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons of the fused benzene ring that are part of the isoindolinone core. For example, correlations would be expected between the protons of the N-propyl group and the carbonyl carbon (C1), as well as the C3 carbon.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton | δ (ppm) |

| H-4 | Aromatic region |

| H-5 | Aromatic region (downfield) |

| H-7 | Aromatic region |

| N-CH₂ (propyl) | Aliphatic region |

| CH₂ (propyl) | Aliphatic region |

| CH₃ (propyl) | Aliphatic region |

| C3-H₂ | Aliphatic region |

Note: The predicted chemical shifts are general regions and the actual values would need to be determined experimentally.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 6-Nitro-2-propylisoindolin-1-one, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and confirm its molecular formula (C₁₁H₁₂N₂O₃).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to undergo characteristic fragmentation. The analysis of these fragments provides valuable clues about the molecule's structure. Common fragmentation pathways for related nitro-aromatic compounds and isoindolinone structures suggest the following potential fragment ions:

Loss of the propyl group: Cleavage of the N-propyl bond would result in a significant fragment ion corresponding to the 6-nitroisoindolin-1-one (B12580) core.

Loss of the nitro group: The nitro group (NO₂) can be lost as a neutral radical, leading to a prominent fragment ion.

Loss of nitric oxide: A common fragmentation pathway for nitroaromatics involves the loss of nitric oxide (NO), followed by further rearrangements.

Cleavage of the lactam ring: The five-membered lactam ring can undergo cleavage, leading to various smaller fragment ions.

Fragmentation of the propyl chain: The propyl group itself can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄).

A detailed analysis of the tandem mass spectrometry (MS/MS) data would be necessary to propose and confirm these fragmentation pathways, providing a high degree of confidence in the structural assignment.

| Potential Fragment Ion | Proposed Neutral Loss |

| [M - C₃H₇]⁺ | Propyl radical |

| [M - NO₂]⁺ | Nitro group |

| [M - NO]⁺ | Nitric oxide |

| [M - C₂H₄]⁺ | Ethylene (from propyl chain) |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 6-Nitro-2-propylisoindolin-1-one would be expected to show strong absorption bands corresponding to its key functional groups. The most prominent peaks would likely be:

C=O stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl group in the five-membered lactam ring.

N-O stretches (nitro group): Two strong absorption bands are expected for the nitro group, corresponding to the asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. nih.gov

C-N stretch: The stretching vibration of the C-N bond in the lactam and the N-propyl group would appear in the fingerprint region.

Aromatic C-H and C=C stretches: The aromatic ring would give rise to several characteristic bands for C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretches: The propyl group would show characteristic C-H stretching vibrations just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the nitro group and the aromatic ring are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (lactam) | 1680-1720 (strong) | Moderate |

| NO₂ (asymmetric stretch) | 1500-1560 (strong) | Weak to moderate |

| NO₂ (symmetric stretch) | 1345-1385 (strong) | Strong |

| Aromatic C=C | 1450-1600 (variable) | Strong |

| Aliphatic C-H | 2850-2960 (medium) | Medium to strong |

| Aromatic C-H | 3000-3100 (weak to medium) | Strong |

X-ray Crystallographic Analysis for Solid-State Structure and Conformation

The crystal structure would reveal how the molecules of 6-Nitro-2-propylisoindolin-1-one are arranged in the crystal lattice. The analysis of the crystal packing would focus on identifying any significant intermolecular interactions, such as:

Hydrogen bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen or the nitro group oxygens might be present.

Understanding these intermolecular interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

The X-ray crystallographic data would provide a precise measurement of all bond lengths and angles within the molecule. This data can be compared with theoretical values and with data from related structures to identify any unusual geometric features. For instance, the C-N bond length of the lactam might be shorter than a typical single bond due to amide resonance. The geometry of the nitro group and its orientation with respect to the aromatic ring would also be of particular interest.

The dihedral angles would define the conformation of the molecule. Key dihedral angles to analyze would include:

The angle describing the planarity of the isoindolinone ring system.

The torsion angles of the N-propyl group, which would define its conformation.

The dihedral angle between the plane of the nitro group and the plane of the aromatic ring.

Computational Chemistry Approaches for 6-Nitro-2-propylisoindolin-1-one

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules like 6-Nitro-2-propylisoindolin-1-one. DFT calculations can provide detailed information about the molecule's geometry, electronic distribution, and reactivity.

Theoretical studies on related isoindolinone and isoindoline-1,3-dione derivatives have demonstrated the utility of DFT in understanding their molecular and electronic properties. tandfonline.comacs.org For instance, DFT calculations, often using a basis set like 6-311(G)d,p, can be employed to optimize the molecular geometry of 6-Nitro-2-propylisoindolin-1-one, predicting bond lengths, bond angles, and dihedral angles. tandfonline.com

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For a series of isoindoline-1,3-dione derivatives, HOMO-LUMO energy gaps have been calculated to assess their reactivity and electron transfer capacity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.netnih.gov For 6-Nitro-2-propylisoindolin-1-one, the MEP would likely show a negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic attack, and a positive potential around the hydrogen atoms. Such analyses have been performed on similar heterocyclic compounds to understand their interaction with biological targets. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for 6-Nitro-2-propylisoindolin-1-one

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | - | Indicator of chemical reactivity and stability |

| Dipole Moment | - | Measures the molecule's overall polarity |

| Molecular Electrostatic Potential | - | Identifies reactive sites for electrophilic and nucleophilic attack |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Specific values for 6-Nitro-2-propylisoindolin-1-one would require dedicated computational studies.

The three-dimensional structure of 6-Nitro-2-propylisoindolin-1-one is not static. The presence of the flexible propyl group attached to the nitrogen atom allows for multiple conformations. Understanding the conformational preferences and the energy barriers between them is crucial, as the conformation can significantly influence the molecule's properties and interactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of molecules. MM methods use classical physics to model the potential energy surface of a molecule, allowing for rapid calculation of different conformer energies. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and stability of different conformations. mdpi.comacs.org

For N-substituted isoindoline-1,3-dione derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for drug design. mdpi.comacs.org A similar approach for 6-Nitro-2-propylisoindolin-1-one would involve simulating its behavior in a solvent, such as water or dimethyl sulfoxide, to identify the most stable, low-energy conformations of the propyl chain relative to the isoindolinone ring system. The results would be presented as a potential energy surface, highlighting the global and local energy minima corresponding to stable conformers.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. These models are built on a set of calculated molecular descriptors. For 6-Nitro-2-propylisoindolin-1-one, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time based on its structural features.

The development of a QSAR model for a series of isoindolinone-based compounds has been reported, for instance, as inhibitors of the p53-MDM2 interaction. nih.gov Such studies involve calculating a wide range of molecular descriptors, which can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as those obtained from DFT calculations (e.g., HOMO/LUMO energies, partial atomic charges).

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

Statistical methods such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM) are then used to build a mathematical equation that relates these descriptors to the property of interest. nih.gov For 6-Nitro-2-propylisoindolin-1-one, its descriptors could be used within an existing QSPR/QSAR model for isoindolinones to predict its properties or potential biological activity.

Table 2: Examples of Theoretical Descriptors for QSPR/QSPR Modeling of Isoindolinone Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and size |

| Geometrical | Molecular surface area, molecular volume | Molecular shape and size |

| Electronic | HOMO/LUMO energies, dipole moment | Reactivity and polarity |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

This table provides examples of descriptor classes and specific descriptors that would be relevant for building a QSPR/QSAR model for 6-Nitro-2-propylisoindolin-1-one.

**preclinical Pharmacological and Mechanistic Investigations of 6 Nitro 2 Propylisoindolin 1 One and Its Analogues**

In Vitro Biochemical Target Identification and Validation

No specific data is available for 6-Nitro-2-propylisoindolin-1-one.

While there is no specific information on enzyme inhibition by 6-Nitro-2-propylisoindolin-1-one, the broader class of isoindolinone derivatives has been explored for such activities. For instance, certain isoindolin-1-ones isolated from the medicinal mushroom Hericium erinaceus have demonstrated α-glucosidase inhibitory activity. The presence of a nitro group, a strong electron-withdrawing moiety, can in some contexts contribute to enzyme inhibition by interacting with nucleophilic residues in an enzyme's active site. For example, the nitro group can be metabolically reduced to form reactive species that covalently modify and inhibit enzymes. However, without experimental data, the specific enzymatic targets of 6-Nitro-2-propylisoindolin-1-one remain unknown.

Specific receptor binding affinities for 6-Nitro-2-propylisoindolin-1-one have not been reported. Receptor binding assays are crucial for identifying the molecular targets through which a compound exerts its effects. These assays measure the affinity of a ligand for a variety of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. For example, studies on structurally related 6-alkoxyisoindolin-1-one derivatives have identified them as partial agonists for the dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonists for the 5-HT2A receptor, suggesting potential applications as antipsychotics. The binding profile of 6-Nitro-2-propylisoindolin-1-one would depend on its unique three-dimensional structure and electronic properties, which would determine its fit and interaction with the binding pockets of various receptors.

There is no available data on the modulation of protein-protein interactions by 6-Nitro-2-propylisoindolin-1-one. This area of investigation is critical for understanding a compound's mechanism of action, especially in cancer and other diseases where aberrant protein-protein interactions are common. For instance, the Bcl-2 family of proteins, which are key regulators of apoptosis, are important targets for small molecule modulators. A ferrocene-substituted isoindolinone derivative has been shown to bind to the Bcl-B protein, an anti-apoptotic member of the Bcl-2 family, suggesting a potential mechanism for inducing cell death in cancer cells. nih.gov Whether 6-Nitro-2-propylisoindolin-1-one can disrupt similar protein-protein interactions has not been investigated.

Cellular Biology Investigations of 6-Nitro-2-propylisoindolin-1-one Activity (In Vitro Models)

No specific data is available for 6-Nitro-2-propylisoindolin-1-one.

Specific studies on the effect of 6-Nitro-2-propylisoindolin-1-one on cell cycle progression are not found in the current literature. Such studies are fundamental in cancer research to determine if a compound can halt the proliferation of cancer cells. For example, a related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione , which is a naphthalimide derivative, has been shown to cause cell cycle arrest in the S and G2/M phases in MOLT-4 human leukemia cells. nih.govnih.gov This indicates that the compound may interfere with DNA replication or the preparation for mitosis. Similarly, certain 5-nitroindole (B16589) derivatives have been found to induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.gov These findings in related but structurally distinct molecules highlight potential activities, but direct experimental evidence for 6-Nitro-2-propylisoindolin-1-one is lacking.

There is no direct evidence documenting the induction of apoptosis by 6-Nitro-2-propylisoindolin-1-one. The induction of apoptosis is a desirable characteristic for anti-cancer agents. The aforementioned naphthalimide derivative, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione , was found to induce apoptosis in MOLT-4 and HL-60 cells, which was mediated by the activation of caspase-3 and caspase-6. nih.govnih.gov Furthermore, some 5-nitroindazolin-3-one derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to apoptotic cell death in parasites. mdpi.com This suggests that the nitro group in these compounds may play a role in initiating the apoptotic cascade. However, it is important to note that these are different chemical entities, and the biological activities cannot be directly extrapolated to 6-Nitro-2-propylisoindolin-1-one without specific experimental validation.

Autophagy Modulation and Lysosomal Pathway Interactions

No studies were identified that specifically investigate the effects of 6-Nitro-2-propylisoindolin-1-one on autophagy or lysosomal pathways. While autophagy is a known mechanism for some bioactive molecules, data directly linking this compound to such processes are currently unavailable in the reviewed scientific literature.

Inflammatory Pathway Inhibition and Immunomodulatory Effects

Specific data on the anti-inflammatory or immunomodulatory effects of 6-Nitro-2-propylisoindolin-1-one is not available. However, the broader class of nitro-containing compounds has been noted for potential anti-inflammatory properties. nih.govnih.govnih.gov For instance, other nitro compounds have been shown to inhibit key inflammatory pathways such as NF-κB and ERK. nih.govnih.gov The immunomodulatory activities of various heterocyclic compounds, including some benzimidazole (B57391) derivatives, have been reported, but direct evidence for 6-Nitro-2-propylisoindolin-1-one is absent. nih.govnih.gov

Antioxidant and Oxidative Stress Response Modulation

There is no specific information detailing the antioxidant properties or the modulation of oxidative stress responses by 6-Nitro-2-propylisoindolin-1-one. The nitro group itself can induce redox reactions, which may lead to cellular toxicity, suggesting that nitro compounds can act as both pharmacophores and toxicophores. nih.gov The cellular response to oxidative and nitro-oxidative stress is a complex process involving various enzymatic and non-enzymatic systems, but the interaction of this specific compound with these systems has not been documented. nih.govnih.govmdpi.comyoutube.com Some nitrone derivatives of other heterocyclic systems, like amidinoquinoxaline, have been investigated as lipophilic antioxidants, but this is not directly applicable to the isoindolinone core. nih.gov

Antimicrobial Mechanisms against Bacterial and Fungal Pathogens (In Vitro)

While many nitro-containing heterocyclic compounds are known for their antimicrobial properties, which often involve the reductive activation of the nitro group within microbial cells to generate cytotoxic radicals, specific in vitro data for 6-Nitro-2-propylisoindolin-1-one against bacterial and fungal pathogens is not found in the available literature. nih.gov Studies on related structures like nitroimidazoles and quinoline-2-one derivatives show a wide range of antibacterial and antifungal activities. mdpi.comresearchgate.netsapub.orgmdpi.com The biological activity of such compounds is often dependent on the specific heterocyclic core and the substitution pattern. mdpi.comresearchgate.net

Antiviral Replication Mechanisms (In Vitro)

No studies were found that report on the in vitro antiviral activity of 6-Nitro-2-propylisoindolin-1-one. Research on other nitro-substituted heterocyclic structures, such as benzo[de]isoquinoline-1,3-diones, has demonstrated antiviral effects against certain viruses like herpes simplex and vaccinia viruses, suggesting that the nitro-functionalized isoquinoline (B145761) scaffold could potentially have antiviral properties. nih.gov However, without direct experimental evidence, this remains speculative for the specific compound .

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

The principle that the structure of a molecule dictates its function is fundamental in medicinal chemistry. youtube.com For nitroaromatic compounds, the position of the nitro group and other substituents significantly influences biological activity. researchgate.net

Positional Scanning of the Nitro Group on Isoindolinone Core Activity

Specific structure-activity relationship (SAR) studies involving the positional scanning of the nitro group on the isoindolinone core of 6-Nitro-2-propylisoindolin-1-one are not available in the reviewed literature. However, SAR studies on other nitro-containing heterocyclic rings, such as indoline (B122111) and benzimidazole, have shown that the position of the nitro group is critical for biological activity. nih.gov For example, in a study on nitro derivatives of indoline, placing the nitro group at the C5 or C6 position resulted in measurable mutagenic activity, whereas a nitro group at C4 or C7 led to weak or no activity. nih.gov Similarly, for nitroimidazoles, the distinction between a 4-nitro and a 5-nitro substitution has profound implications for their antitubercular activity under aerobic versus anaerobic conditions. nih.gov These findings highlight the importance of the nitro group's placement, though direct extrapolation to the 6-nitroisoindolinone scaffold requires specific experimental validation.

Alkyl Chain Length and Branching Effects on Biological Mechanisms

The nature of the substituent at the N-2 position of the isoindolinone ring, such as the propyl group in 6-Nitro-2-propylisoindolin-1-one, is a key determinant of its physicochemical properties and, consequently, its biological activity. Modifications to the alkyl chain length and branching can systematically alter lipophilicity, steric profile, and metabolic stability, which in turn influences how the molecule interacts with biological targets and metabolic enzymes.

In studies of related heterocyclic compounds and other drug classes, the length of an N-alkyl side-chain often exhibits a distinct relationship with biological potency. For instance, in a series of synthetic cathinone (B1664624) analogues, the potency as a dopamine uptake inhibitor increased as the aliphatic side chain was elongated from a methyl to a propyl group, but then decreased with further extension to butyl and pentyl groups. ub.edu This common "inverted U-shape" relationship suggests an optimal lipophilicity and size for fitting into the target's binding pocket.

Similarly, altering the N-substituent on isoindolinone analogues can modulate their activity. Research on N-alkylated isoindolinones has shown that these modifications are crucial for achieving desired pharmacological effects. rsc.org While direct structure-activity relationship (SAR) studies on 6-Nitro-2-propylisoindolin-1-one are not extensively published, it is reasonable to infer from general medicinal chemistry principles that the N-propyl group plays a significant role. It likely contributes to an optimal balance of solubility and lipophilicity, facilitating membrane passage and interaction with a specific, yet-to-be-fully-defined biological target. Branching of the alkyl chain, for example, by substituting the propyl group with an isopropyl group, would introduce greater steric bulk, which could either enhance or hinder binding affinity depending on the topology of the target site.

Furthermore, the alkyl substituent can influence metabolic stability. For example, studies on N-acyl amino acid analogues with an isoindoline (B1297411) head group demonstrated that modifying the amide structure can significantly improve metabolic stability by making the compounds resistant to hydrolysis by enzymes like PM20D1. nih.govnomuraresearchgroup.com The tertiary amide present in N-substituted isoindolinones may contribute to greater metabolic stability compared to secondary amides. nomuraresearchgroup.com

Substituent Effects on the Isoindolinone Ring System on Mechanistic Outcomes

Substituents on the aromatic portion of the isoindolinone ring system have a profound impact on the molecule's electronic properties, reactivity, and biological interactions. In 6-Nitro-2-propylisoindolin-1-one, the key substituent is the nitro group at the 6-position.

The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects. scielo.brnih.gov This feature significantly alters the electron density of the aromatic ring, making nitroaromatic compounds susceptible to nucleophilic attack and influencing their interaction with biological macromolecules like proteins and enzymes. scielo.br The electron-withdrawing nature of the nitro group can be crucial for binding to specific biological receptors, but it also makes such compounds resistant to oxidative degradation, a factor that contributes to their environmental persistence. nih.gov

The bioreduction of the nitro group is a central mechanism in both the therapeutic and toxicological actions of many nitroaromatic drugs. scielo.br This process can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) species, which can covalently bind to cellular components. scielo.br In some cases, this reactivity is harnessed for therapeutic effect, while in others it can lead to toxicity. scielo.brnih.gov

The introduction of a rigid isoindolinone fragment into peptide structures has been shown to act as a conformational constraint, improving binding to protein targets like MDM2 and enhancing biological activity. nih.gov This suggests that the isoindolinone scaffold itself is a valuable pharmacophore, and its properties are finely tuned by substituents like the nitro group.

Preclinical Pharmacokinetic and Biotransformation Studies (In Vitro and Animal Models)

The preclinical evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development as a potential therapeutic agent. These pharmacokinetic and biotransformation studies, conducted in both in vitro systems and animal models, are essential for predicting the behavior of the compound in humans.

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial early-stage screens to predict a compound's hepatic clearance in vivo. These assays typically utilize subcellular fractions like liver microsomes or whole cells like hepatocytes. Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. nih.govmdpi.com

For a compound like 6-Nitro-2-propylisoindolin-1-one, incubation with liver microsomes in the presence of cofactors such as NADPH would reveal its susceptibility to oxidative metabolism. nih.gov The primary metabolic pathways for nitroaromatic compounds often involve the reduction of the nitro group, which can be carried out by gut microflora and, for some compounds, by hepatic enzymes. nih.gov Another potential metabolic route is the oxidation of the N-propyl alkyl chain. nih.gov

The stability of the core isoindolinone structure itself has been investigated. Studies on isoindoline nitroxide analogues in rat liver microsomes showed that stability is influenced by lipophilicity and the specific ring structure, with some five-membered rings being more resistant to metabolism than others. mdpi.com The rate of disappearance of the parent compound over time is measured to calculate key parameters like metabolic half-life (t½) and intrinsic clearance (CLint), as illustrated in the hypothetical table below.

Table 1: Illustrative In Vitro Metabolic Stability Data in Human Liver Microsomes

| Compound | Concentration (µM) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |

|---|---|---|---|---|

| 6-Nitro-2-propylisoindolin-1-one (Hypothetical) | 1 | 45 | 30.8 | Low to Moderate |

| Control Compound A (High Clearance) | 1 | < 5 | > 277 | High |

| Control Compound B (Low Clearance) | 1 | > 120 | < 11.6 | Low |

Metabolite identification studies are subsequently performed, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the chemical structures of the biotransformation products. For 6-Nitro-2-propylisoindolin-1-one, likely metabolites would include the corresponding amino derivative (from nitro reduction) and various hydroxylated species on the alkyl chain or aromatic ring.

Cytochrome P450 Enzyme Interaction Profiling (Inhibition/Induction)

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I drug metabolism. nih.govmdpi.com Determining a new compound's interaction with major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is critical for predicting potential drug-drug interactions. dovepress.com These interactions are typically assessed through in vitro inhibition and induction assays.

Inhibition: Inhibition assays measure the ability of a compound to block the metabolic activity of a specific CYP isoform, usually by monitoring the metabolism of a known probe substrate. biomolther.org Strong inhibition can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity. nih.gov Some compounds, particularly those with amine or nitroso functionalities, can cause time-dependent inhibition, where the inhibitory effect increases with pre-incubation time. nih.gov Given that nitroaromatic compounds can be metabolized to nitroso intermediates, this is a relevant consideration for 6-Nitro-2-propylisoindolin-1-one.

Induction: Induction assays, typically performed in cultured hepatocytes, assess whether a compound increases the expression of CYP enzymes. Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. dovepress.com

The results are often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki value (inhibition constant).

Table 2: Illustrative Cytochrome P450 Inhibition Profile for 6-Nitro-2-propylisoindolin-1-one

| CYP Isoform | Probe Substrate | IC50 (µM) (Hypothetical) | Potential for Inhibition |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C9 | Diclofenac | 25.5 | Low to Moderate |

| CYP2C19 | S-Mephenytoin | > 50 | Low |

| CYP2D6 | Dextromethorphan | 15.8 | Moderate |

| CYP3A4 | Midazolam | 8.9 | Moderate to High |

Plasma Protein Binding Characteristics

Once absorbed into the bloodstream, many drugs reversibly bind to plasma proteins, most commonly albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein (B1211001) for basic drugs. youtube.comyoutube.com Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body. youtube.com Therefore, determining the extent of plasma protein binding (PPB) is essential for understanding a drug's pharmacokinetic and pharmacodynamic behavior.

High plasma protein binding (typically >99%) can limit the distribution of a drug and reduce its effective concentration at the target site. nih.gov It can also serve as a reservoir, potentially prolonging the drug's duration of action. youtube.com The degree of binding is often correlated with a compound's lipophilicity. nih.gov

Standard methods for measuring PPB in vitro include equilibrium dialysis and ultrafiltration, which separate the free drug from the protein-bound drug. nih.gov Given that other nitroaromatic drugs like nitrofurantoin (B1679001) are known to be highly bound to plasma proteins, it is plausible that 6-Nitro-2-propylisoindolin-1-one would also exhibit significant binding.

Table 3: Illustrative Plasma Protein Binding Data for Various Compounds

| Compound | Human Plasma (% Bound) | Mouse Plasma (% Bound) | Primary Binding Protein |

|---|---|---|---|

| 6-Nitro-2-propylisoindolin-1-one (Hypothetical) | 98.5% | 97.2% | Albumin |

| Warfarin (Acidic Drug) | 99.5% | 98.9% | Albumin |

| Lidocaine (Basic Drug) | 70% | 65% | Alpha-1-acid glycoprotein |

| Metformin (Low Binding) | < 5% | < 5% | N/A |

Absorption and Distribution Dynamics in Preclinical Animal Models

Following in vitro characterization, pharmacokinetic studies in preclinical animal models (e.g., rats, mice) are conducted to understand how a compound is absorbed, distributed, and eliminated in vivo.

Absorption: After oral administration, blood samples are taken over time to determine the rate and extent of absorption. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). nih.gov By comparing the AUC from oral administration to that from intravenous (IV) administration, the absolute oral bioavailability (F%) can be calculated. nih.gov For example, studies of a novel indolone-based kinase inhibitor, Indo5, in rats revealed a low absolute oral bioavailability of 1.59%. nih.gov

Distribution: Tissue distribution studies involve administering the compound to animals and then measuring its concentration in various organs and tissues (e.g., liver, kidney, brain, lung) at different time points. nih.gov This helps to identify tissues where the drug accumulates and whether it can cross critical barriers like the blood-brain barrier. For Indo5, the highest concentrations were found in the liver, and it was unable to cross the blood-brain barrier. nih.gov These studies are vital for correlating drug exposure with both efficacy in target tissues and potential toxicity in off-target organs.

In Vivo Mechanistic Efficacy Studies in Preclinical Animal Models

In vivo studies are essential to validate the therapeutic potential of a compound and to understand its mechanism of action in a whole-organism context. While specific in vivo data for 6-Nitro-2-propylisoindolin-1-one is not available, the broader isoindolinone class has been investigated in various disease models.

Modulation of Disease Biomarkers and Pathways in Relevant Animal Models (e.g., Oncology, Inflammation, Infectious Disease Models)

The therapeutic effects of isoindolinone derivatives are often linked to their ability to modulate key disease biomarkers and signaling pathways.

In the context of oncology , various isoindolinone derivatives have been evaluated for their antitumor activity. jocpr.com Some of these compounds have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression and are often dysregulated in cancer. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The efficacy of such compounds would be assessed in animal models of cancer by monitoring tumor growth and changes in biomarkers such as acetylated histones.

In the realm of inflammation , the isoindolinone scaffold is found in compounds with anti-inflammatory properties. mdpi.com The mechanism of action for some anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins, key mediators of inflammation. mdpi.com In animal models of inflammation, such as those inducing arthritis or dermatitis, the efficacy of isoindolinone analogues could be evaluated by measuring the reduction in swelling, inflammatory cell infiltration, and the levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov IL-6 is a pleiotropic cytokine that plays a significant role in the host defense against infections and tissue injuries by stimulating acute phase responses and immune reactions. nih.gov However, dysregulated and continuous production of IL-6 is implicated in the pathogenesis of various inflammatory diseases. nih.gov

In infectious disease models, the modulation of the host immune response is a key therapeutic strategy. Pro-inflammatory cytokines such as IL-1 and IL-6 are crucial for orchestrating the initial defense against pathogens. mdpi.comnih.gov However, an excessive inflammatory response can lead to tissue damage. mdpi.com Therefore, compounds that can modulate these cytokine levels, potentially through pathways involving Toll-like receptors (TLRs) and the inflammasome, could be beneficial. nih.gov The evaluation of isoindolinone analogues in infectious disease models would involve assessing their impact on pathogen clearance and the host inflammatory response, including the measurement of key cytokines.

A hypothetical data table illustrating the potential modulation of inflammatory biomarkers by an isoindolinone analogue in a preclinical model of inflammation is presented below.

| Biomarker | Control Group | Treatment Group | % Change | p-value |

| Plasma IL-6 (pg/mL) | 150.2 ± 15.8 | 75.6 ± 9.2 | -49.7% | <0.01 |

| Tissue TNF-α (pg/mg) | 89.4 ± 10.1 | 42.1 ± 5.5 | -52.9% | <0.01 |

| Myeloperoxidase (U/g) | 5.6 ± 0.7 | 2.3 ± 0.4 | -58.9% | <0.001 |

This table is illustrative and not based on actual data for 6-Nitro-2-propylisoindolin-1-one.

Histopathological and Molecular Correlates of Activity in Animal Tissues

Histopathological analysis of tissues from treated animals provides visual evidence of a compound's efficacy and its effect on disease pathology. In oncology models, this would involve examining tumor tissues for signs of necrosis, apoptosis, and reduced proliferation, often correlated with molecular markers like Ki-67. In inflammation models, histopathology would focus on assessing the reduction of immune cell infiltration, edema, and tissue damage in the affected organs.

Molecular analysis of these tissues can further elucidate the mechanism of action. For instance, in tumors treated with an HDAC inhibitor, an increase in acetylated histones could be visualized using immunohistochemistry. In inflamed tissues, a decrease in the expression of pro-inflammatory genes could be quantified by techniques like quantitative polymerase chain reaction (qPCR).

Systems Biology Approaches to Elucidate Biological Impact (e.g., Omics Data from Animal Tissues)

Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics), offers a comprehensive approach to understanding the widespread biological effects of a drug candidate. nih.gov By analyzing the changes in the molecular landscape of relevant tissues from treated animals, researchers can identify novel targets, pathways, and biomarkers associated with the compound's activity.

For an isoindolinone analogue, a transcriptomic analysis (e.g., RNA sequencing) of tumor tissue could reveal the global changes in gene expression following treatment, providing insights into the key pathways modulated by the compound. Similarly, a metabolomic analysis of plasma or tissue could identify changes in metabolic pathways that are affected by the drug, offering a more holistic view of its pharmacological effects. These systems-level approaches are powerful tools for hypothesis generation and for building a deeper understanding of a compound's mechanism of action in a complex biological system. nih.gov

A hypothetical data table summarizing potential findings from a systems biology study is shown below.

| Omics Approach | Key Findings in Treated Group | Implicated Pathways |

| Transcriptomics (Tumor) | Downregulation of cell cycle genes (e.g., CDK1, CYCB1); Upregulation of apoptosis-related genes (e.g., BAX, CASP3) | Cell Cycle Regulation, Apoptosis |

| Proteomics (Inflamed Tissue) | Decreased abundance of inflammatory proteins (e.g., S100A8, S100A9) | Innate Immune Response, Cytokine Signaling |

| Metabolomics (Plasma) | Altered levels of eicosanoids and amino acids | Prostaglandin Synthesis, Amino Acid Metabolism |

This table is illustrative and not based on actual data for 6-Nitro-2-propylisoindolin-1-one.

**molecular Modeling and Cheminformatics Applied to 6 Nitro 2 Propylisoindolin 1 One**

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 6-Nitro-2-propylisoindolin-1-one, docking studies would be pivotal in understanding its interaction with specific protein targets that may have been identified through preliminary biological screening or by analogy to structurally similar compounds with known activities. The nitro group and the propylisoindolinone core of the molecule are key features that would be expected to influence its binding affinity and selectivity.

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a target protein. For 6-Nitro-2-propylisoindolin-1-one, this would involve preparing the three-dimensional structures of both the ligand and the target protein. The docking process then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each to identify the most favorable binding poses.

The analysis of these predicted binding modes would reveal key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the nitro group of 6-Nitro-2-propylisoindolin-1-one could act as a hydrogen bond acceptor, while the propyl group would likely engage in hydrophobic interactions. The isoindolinone ring system could participate in various non-covalent interactions with the amino acid residues of the target protein. A hypothetical summary of such interactions is presented in Table 1.

| Interaction Type | Functional Group of Ligand | Interacting Amino Acid Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | Nitro Group (Oxygen) | TYR 88 (Hydroxyl) | 2.9 |

| Hydrogen Bond | Carbonyl Group | LYS 14 (Amine) | 3.1 |

| Hydrophobic | Propyl Chain | ILE 34, VAL 56 | - |

| Pi-Stacking | Isoindolinone Ring | PHE 122 | 4.5 |

| Table 1: Hypothetical Ligand-Protein Interactions for 6-Nitro-2-propylisoindolin-1-one. This table illustrates the types of interactions that could be predicted from a molecular docking study of 6-Nitro-2-propylisoindolin-1-one with a hypothetical protein target. |

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations can offer a more dynamic and realistic representation of the binding event in a solvated environment. nih.govnih.gov Starting from a promising docked pose, an MD simulation would track the movements of every atom in the system over time, providing insights into the stability of the predicted binding mode and the flexibility of both the ligand and the protein.

Free Energy Perturbation (FEP) is a rigorous computational method used in conjunction with MD simulations to calculate the relative binding free energies of a series of related ligands to a target protein. chemrxiv.orgnih.govchemrxiv.orgvu.nl This technique involves "alchemically" transforming one ligand into another during the simulation to compute the free energy difference between them. For 6-Nitro-2-propylisoindolin-1-one, FEP could be employed to predict how modifications to its structure, such as altering the alkyl chain or the position of the nitro group, would affect its binding affinity. This information is invaluable for lead optimization in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Mechanisms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and to understand the underlying mechanisms of action.

To develop a QSAR model for a series of analogues of 6-Nitro-2-propylisoindolin-1-one, a dataset of compounds with their corresponding in vitro biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated, which are numerical representations of its structural, electronic, and physicochemical properties. These descriptors could include parameters such as molecular weight, logP (lipophilicity), polar surface area, and various topological and quantum chemical descriptors.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model would be rigorously validated using internal and external test sets of compounds.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogues of 6-Nitro-2-propylisoindolin-1-one. This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success. A hypothetical QSAR model and its predictive power are summarized in Table 2.

| Model | Statistical Method | Key Descriptors (Hypothetical) | R² (Training Set) | Q² (Test Set) |

| QSAR-1 | Multiple Linear Regression | LogP, Dipole Moment, Nitro Group Charge | 0.85 | 0.72 |

| Table 2: Hypothetical QSAR Model for 6-Nitro-2-propylisoindolin-1-one Analogues. This table illustrates the key parameters and predictive power of a hypothetical QSAR model developed for a series of analogues. |

Pharmacophore Modeling and Virtual Screening Based on 6-Nitro-2-propylisoindolin-1-one

Pharmacophore modeling is another powerful computational technique used in drug discovery. nih.govresearchgate.netnih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.

Based on the structure of 6-Nitro-2-propylisoindolin-1-one and a set of its active analogues, a pharmacophore model could be developed. This model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. For 6-Nitro-2-propylisoindolin-1-one, the key pharmacophoric features would likely include a hydrogen bond acceptor (from the nitro and carbonyl groups), a hydrophobic feature (from the propyl group), and an aromatic ring feature (from the isoindolinone core).

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features and spatial arrangement. This process, known as virtual screening, can efficiently identify structurally diverse compounds that are likely to bind to the same target and exhibit similar biological activity. The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, and prioritized for experimental evaluation.

Retrospective Analysis of Analogues and Chemical Space Exploration for 6-Nitro-2-propylisoindolin-1-one Derivatives

A retrospective analysis of analogues of 6-Nitro-2-propylisoindolin-1-one involves examining existing data on structurally similar compounds to infer potential biological activities and properties. The isoindolin-1-one (B1195906) scaffold is a well-established pharmacophore present in a variety of biologically active molecules. rsc.org By analyzing the impact of different substituents on this core structure, researchers can build predictive models.

For instance, studies on other isoindolin-1-one derivatives have revealed key structural features that govern their biological activity. Molecular modeling studies on a series of isoindolin-1-one derivatives as potential PI3Kγ inhibitors have utilized techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. nih.gov These studies help to elucidate the binding modes of these compounds within the active sites of their target proteins. nih.gov Although not specifically conducted on 6-Nitro-2-propylisoindolin-1-one, the methodologies and findings from such research are directly applicable.

Chemical space exploration for derivatives of 6-Nitro-2-propylisoindolin-1-one involves the systematic generation and evaluation of virtual compounds based on the core structure. This process is often guided by computational tools that predict physicochemical properties, drug-likeness, and potential biological activities. The goal is to identify novel derivatives with improved characteristics.

The core structure of 6-Nitro-2-propylisoindolin-1-one offers several points for chemical modification to explore the chemical space:

The Nitro Group at the 6-position: This group can be replaced by other electron-withdrawing or electron-donating groups to modulate the electronic properties of the aromatic ring. Its position could also be varied along the phthalimide (B116566) ring.

The Propyl Group at the 2-position (N-substituent): The length and branching of this alkyl chain can be altered. Aromatic or heterocyclic rings could also be introduced to explore different binding interactions.

The Phenyl Ring of the Isoindolinone Core: Further substitution on the aromatic ring could be explored to enhance target engagement or modulate physicochemical properties.

A hypothetical retrospective analysis of analogues could involve comparing the known activity of related isoindolinones, as shown in the table below. This data, while not directly for 6-Nitro-2-propylisoindolin-1-one, provides a framework for understanding potential SAR.

Table 1: Hypothetical Retrospective Analysis of Isoindolin-1-one Analogues

| Compound ID | R1 (at N-2) | R2 (at C-6) | R3 (other) | Hypothetical Biological Target | Hypothetical Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | Propyl | NO2 | H | Kinase X | 1.2 |

| 2 | Ethyl | NO2 | H | Kinase X | 2.5 |